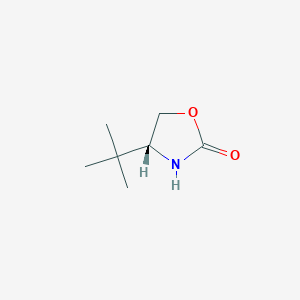

(R)-(+)-4-tert-Butyl-2-oxazolidinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4R)-4-tert-butyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2,3)5-4-10-6(9)8-5/h5H,4H2,1-3H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUHGFGTMLOSKM-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370541 | |

| Record name | (4R)-4-tert-Butyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142618-93-7 | |

| Record name | (4R)-4-tert-Butyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-(+)-4-tert-Butyl-2-oxazolidinone: Synthesis, Properties, and Applications in Asymmetric Synthesis

Introduction: The Role of Chiral Auxiliaries in Modern Organic Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional arrangement, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even harmful. Chiral auxiliaries are powerful tools in the synthetic chemist's arsenal, enabling the diastereoselective formation of new stereocenters.[1] These chiral molecules are temporarily incorporated into an achiral substrate, directing the stereochemical outcome of a subsequent reaction.[1] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.

Among the pantheon of chiral auxiliaries, the oxazolidinones, popularized by David A. Evans, have emerged as particularly robust and versatile scaffolds.[2] This guide focuses on a prominent member of this class: (R)-(+)-4-tert-Butyl-2-oxazolidinone. Its bulky tert-butyl group provides excellent stereofacial shielding, leading to high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the synthesis, properties, and strategic applications of this invaluable chiral auxiliary.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is crucial for its effective use and characterization. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO₂ | [3] |

| Molecular Weight | 143.18 g/mol | [3] |

| Appearance | White solid | [4] |

| Melting Point | 119-122 °C | [5] |

| Optical Rotation [α]²³/D | +17° (c = 6 in ethanol) | [5] |

| ¹H NMR (CDCl₃) | δ (ppm): 4.34 (dd, J=8.8, 6.4 Hz, 1H), 4.10 (dd, J=8.8, 4.0 Hz, 1H), 3.75 (m, 1H), 0.92 (s, 9H) | [6] |

| ¹³C NMR (CDCl₃) | δ (ppm): 160.1, 67.8, 62.1, 34.0, 25.4 | [6] |

| Infrared (IR) | ν (cm⁻¹): 3280, 2960, 1750, 1370, 1240 | - |

| CAS Number | 142618-93-7 | [3] |

Synthesis of this compound

The synthesis of this compound is a two-step process commencing from the commercially available amino acid, L-tert-leucine. The key intermediate is the corresponding amino alcohol, (R)-(-)-tert-leucinol, which is subsequently cyclized to form the oxazolidinone ring.

Step 1: Synthesis of (R)-(-)-tert-Leucinol from L-tert-Leucine

The reduction of the carboxylic acid functionality of L-tert-leucine to a primary alcohol yields (R)-(-)-tert-leucinol. A common and effective method for this transformation is the use of a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.

Experimental Protocol:

-

To a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add L-tert-leucine (1.0 eq.) portion-wise, controlling the rate of addition to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water (Fieser workup).

-

Stir the resulting granular precipitate at room temperature for 1 hour, then filter the mixture through a pad of Celite®.

-

Wash the filter cake thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to yield crude (R)-(-)-tert-leucinol, which can be purified by distillation or recrystallization.

Step 2: Cyclization of (R)-(-)-tert-Leucinol to this compound

The cyclization of the amino alcohol to the corresponding oxazolidinone can be achieved using a phosgene equivalent, such as triphosgene or diethyl carbonate. The use of triphosgene is often preferred for its solid nature and ease of handling compared to gaseous phosgene. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride generated during the reaction.

Experimental Protocol:

-

Dissolve (R)-(-)-tert-leucinol (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene in a flask equipped with a magnetic stirrer and under an inert atmosphere.

-

Cool the solution to 0 °C and add a non-nucleophilic base, such as triethylamine (2.2 eq.).

-

To this stirred solution, add a solution of triphosgene (0.4 eq.) in the same anhydrous solvent dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white crystalline solid.

Mechanism of Stereocontrol in Asymmetric Synthesis

The efficacy of this compound as a chiral auxiliary stems from its ability to enforce a specific conformation upon the attached acyl group, thereby directing the approach of an electrophile to one face of the enolate.

Upon acylation of the oxazolidinone nitrogen, the resulting N-acyl imide can be deprotonated with a suitable base (e.g., lithium diisopropylamide or sodium hexamethyldisilazide) to form a rigid, chelated (Z)-enolate. The metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation, in conjunction with the steric bulk of the C4-tert-butyl group, effectively blocks one face of the planar enolate. Consequently, an incoming electrophile is directed to the less sterically hindered face, resulting in a highly diastereoselective bond formation.

Applications in Total Synthesis

The high degree of stereocontrol imparted by this compound has made it a valuable tool in the total synthesis of complex, biologically active natural products.

Total Synthesis of (+)-Brefeldin A

The macrolide antibiotic Brefeldin A has been the target of numerous total syntheses. In several approaches, an Evans' aldol reaction employing an N-acyl derivative of a chiral oxazolidinone, such as the tert-butyl variant, has been utilized to establish key stereocenters in the molecule.[1][7] For instance, the reaction of an N-propionyl-(R)-4-tert-butyl-2-oxazolidinone derived enolate with a suitable aldehyde fragment can set the C4 and C5 stereochemistry of the Brefeldin A backbone with high diastereoselectivity.

Enantioselective Synthesis of β-Lactams

The β-lactam ring is a core structural motif in a wide range of antibiotic drugs, including penicillins and cephalosporins. The asymmetric synthesis of β-lactams can be achieved through the [2+2] cycloaddition of a ketene with an imine.[8] Chiral oxazolidinones, including the (R)-4-tert-butyl derivative, have been successfully employed as chiral auxiliaries attached to the ketene precursor to control the stereochemical outcome of the cycloaddition, leading to the formation of enantioenriched β-lactam products.[8]

Conclusion

This compound stands as a testament to the power of chiral auxiliaries in modern asymmetric synthesis. Its straightforward preparation, well-defined conformational preferences, and the exceptional stereodirecting ability of the bulky tert-butyl group have solidified its position as a reliable and highly effective tool for the construction of complex chiral molecules. For researchers in drug discovery and development, a comprehensive understanding of the synthesis and application of this auxiliary is essential for the efficient and stereocontrolled synthesis of novel therapeutic agents.

References

-

Yang, J., et al. (2007). Enantioselective total synthesis of (+)-brefeldin A and 7-epi-brefeldin A. The Journal of Organic Chemistry, 72(10), 3757-3766. [Link]

-

Wikipedia contributors. (2023, December 19). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved January 5, 2026, from [Link]

-

Schöllkopf, U. (1983). Synthesis of tert-Leucine and Related Amino Acids. Angewandte Chemie International Edition in English, 22(10), 796-797. [Link]

-

Kim, J., et al. (2011). Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. Applied Microbiology and Biotechnology, 93(2), 629-636. [Link]

-

Palomino-Schätzlein, M., et al. (2016). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports, 6, 22991. [Link]

-

Singh, G. S. (2003). Advances in the chemistry of β-lactam and its medicinal applications. Mini reviews in medicinal chemistry, 3(2), 101-115. [Link]

-

Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]

-

Sun, L., et al. (n.d.). Highly-Efficient and Versatile Fluorous-Tagged Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Ligand for Preparation of Bioconjugates. The Royal Society of Chemistry. [Link]

- Yudin, A. K. (Ed.). (2006). Aziridines and Epoxides in Organic Synthesis. John Wiley & Sons.

-

PubChem. (n.d.). tert-butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate. Retrieved January 5, 2026, from [Link]

Sources

- 1. Total synthesis of (+)-brefeldin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 4-tert-Butyl-1,3-oxazolidin-2-one | 134668-36-3 | JFA66836 [biosynth.com]

- 5. (R)-(+)-4-叔丁基-2-噁唑烷酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. C-13 NMR Spectrum [acadiau.ca]

- 7. Enantioselective total synthesis of (+)-brefeldin A and 7-epi-brefeldin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

(R)-(+)-4-tert-Butyl-2-oxazolidinone chiral auxiliary mechanism

An In-Depth Technical Guide to the (R)-(+)-4-tert-Butyl-2-oxazolidinone Chiral Auxiliary: Mechanism and Application

Authored by a Senior Application Scientist

Foreword: The Pursuit of Chirality

In the landscape of modern organic synthesis, the quest for stereochemical control is paramount. The biological activity of pharmaceuticals, agrochemicals, and other functional molecules is often dictated by the precise three-dimensional arrangement of their atoms. Chiral auxiliaries represent a foundational and robust strategy for achieving this control, acting as transient stereodirecting groups that guide reactions to produce a desired enantiomer. Among the pantheon of these powerful tools, the oxazolidinones developed by David A. Evans stand as a gold standard for reliability and predictability.[1][2]

This guide focuses specifically on This compound , a versatile and highly effective chiral auxiliary.[] Its efficacy stems from the sterically demanding tert-butyl group, which provides an exceptionally well-defined and predictable steric environment. We will dissect the core mechanistic principles that govern its function, provide field-proven experimental protocols, and offer insights into its application in critical carbon-carbon bond-forming reactions.

The Core Principle: Steric Shielding via Rigid Chelation

The fundamental strategy of a chiral auxiliary is to temporarily tether a chiral, enantiopure molecule to an achiral substrate. This creates a diastereomeric intermediate, allowing for a subsequent reaction to proceed with high diastereoselectivity. The auxiliary is then cleaved, revealing the enantiomerically enriched product and allowing for the auxiliary's recovery.[1][4]

The success of the (R)-4-tert-butyl-2-oxazolidinone auxiliary hinges on its ability to form a rigid, chelated enolate intermediate upon deprotonation of its N-acyl derivative. This rigidity is the key to predictable stereocontrol.

The Mechanism Unveiled:

-

N-Acylation: The auxiliary is first acylated to form an N-acyloxazolidinone (an imide). This step attaches the substrate of interest to the stereodirecting scaffold.[1]

-

Enolate Formation: Treatment with a suitable base (e.g., sodium hexamethyldisilazide, NaHMDS, or lithium diisopropylamide, LDA) removes an α-proton from the acyl group, forming an enolate.[5][6]

-

Rigid Chelation: The crucial event occurs here. The metal counterion (e.g., Na⁺ or Li⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This forms a stable, planar, five-membered chelate ring.

-

Conformational Lock: This chelation forces the N-acyl group into a specific, rigid conformation. The bulky tert-butyl group at the C4 position of the auxiliary now acts as a powerful steric shield, effectively blocking one face of the planar enolate.

-

Diastereoselective Attack: An incoming electrophile can only approach the enolate from the less sterically hindered face—the one opposite the tert-butyl group. This controlled trajectory ensures the formation of one diastereomer in high excess.[4][7]

This principle of chelation-controlled steric shielding is the cornerstone of the auxiliary's power, enabling highly diastereoselective alkylations, aldol reactions, and other crucial transformations.[1][8]

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

In Practice: Asymmetric Alkylation of an N-Propionyl Imide

To illustrate the mechanism, we will examine a classic application: the diastereoselective alkylation of an N-propionyl derivative of (R)-4-tert-butyl-2-oxazolidinone.

Step 1: N-Acylation of the Auxiliary

The first step is to attach the propionyl group to the nitrogen of the auxiliary. While traditional methods involve deprotonation with strong bases like n-butyllithium followed by reaction with an acyl chloride, milder and more operationally simple methods are often preferred.[1][7] A common approach uses an acid anhydride with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[5][7]

Step 2: Formation of the Key Chelated (Z)-Enolate

Deprotonation of the N-propionyl imide at a low temperature (e.g., -78 °C) with a strong, non-nucleophilic base like NaHMDS generates the corresponding sodium enolate.[5][9] Critically, this process selectively forms the (Z)-enolate . This geometry is favored as it minimizes steric interactions between the enolate methyl group and the oxazolidinone ring.

The sodium cation then forms a rigid five-membered chelate with the two oxygen atoms. This locks the conformation, positioning the bulky tert-butyl group to shield the top face (re face) of the enolate.

Caption: Mechanism of diastereoselective alkylation via a chelated Z-enolate.

Step 3: Auxiliary Cleavage

The final and crucial step is the removal of the chiral auxiliary to yield the desired enantiopure product. The choice of cleavage reagent is dictated by the desired functional group. This versatility is a major advantage of the oxazolidinone auxiliary system.[10]

| Desired Product | Reagent System | Mechanism |

| Carboxylic Acid | Lithium Hydroxide / Hydrogen Peroxide (LiOH/H₂O₂) | Nucleophilic attack of the hydroperoxide anion at the exocyclic carbonyl, followed by elimination.[11][12][13] |

| Primary Alcohol | Lithium Borohydride (LiBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Reductive cleavage of the N-acyl bond.[10] |

| Aldehyde | Diisobutylaluminum Hydride (DIBAL-H) | Controlled reduction.[10] |

| Ester | Sodium Alkoxide in Alcohol (e.g., NaOMe/MeOH) | Transesterification.[10] |

For most applications leading to chiral carboxylic acids, the LiOH/H₂O₂ method is standard.[12] It is typically clean and high-yielding, and the water-soluble auxiliary can be easily recovered.

Application in Asymmetric Aldol Reactions

Beyond alkylations, Evans-type auxiliaries, including the tert-butyl variant, are exceptionally powerful in directing stereoselective aldol reactions.[1][14] The mechanism here involves the formation of a boron enolate, typically using dibutylboron triflate (Bu₂BOTf) and a tertiary amine.

This boron enolate reacts with an aldehyde via a highly organized, chair-like six-membered transition state, known as the Zimmerman-Traxler model .[14]

Caption: Zimmerman-Traxler model for the Evans asymmetric aldol reaction.

The steric influence of the tert-butyl group on the auxiliary forces the substituents in the transition state to adopt the lowest energy conformation, where the aldehyde's R-group occupies a pseudo-equatorial position. This organization reliably leads to the formation of the syn-aldol adduct with excellent diastereoselectivity.[15][16][17]

Validated Experimental Protocols

The following protocols are provided as a self-validating system for researchers.

Protocol 1: N-Propionylation of this compound

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

-

Dissolve the auxiliary in anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Add triethylamine (Et₃N, 1.5 equiv) followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).

-

Cool the solution to 0 °C in an ice bath.

-

Add propionic anhydride (1.2 equiv) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure N-propionyl imide.

Protocol 2: Diastereoselective Alkylation with Benzyl Bromide

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the N-propionyl imide (1.0 equiv) from Protocol 1.

-

Dissolve the imide in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of sodium hexamethyldisilazide (NaHMDS, 1.1 equiv, typically 1.0 M in THF) and cool to -78 °C.

-

Slowly add the NaHMDS solution to the imide solution via cannula or syringe over 15 minutes. Stir the resulting enolate solution for 30-45 minutes at -78 °C.

-

Add freshly distilled benzyl bromide (BnBr, 1.2 equiv) dropwise to the enolate solution.

-

Stir the reaction mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC.

-

Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

The diastereomeric ratio (d.r.) can be determined from the crude product by ¹H NMR analysis.[18] Purify by flash chromatography to isolate the major diastereomer.

Protocol 3: Hydrolytic Cleavage to the Carboxylic Acid

-

Dissolve the purified alkylated product (1.0 equiv) from Protocol 2 in a 4:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 equiv) dropwise, followed by aqueous lithium hydroxide (LiOH, 2.0 equiv, e.g., 0.8 M solution). Caution: Oxygen evolution may occur.[12][13]

-

Stir the biphasic mixture vigorously at 0 °C for 1-2 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative peroxide test (using starch-iodide paper) is obtained.

-

Concentrate the mixture in vacuo to remove most of the THF.

-

Make the aqueous solution basic (pH > 11) with NaOH and extract with CH₂Cl₂ (3x) to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH < 2 with concentrated HCl at 0 °C.

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-

Combine the ethyl acetate layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

Summary and Outlook

The this compound chiral auxiliary is a powerful and reliable tool in the arsenal of the synthetic chemist. Its efficacy is rooted in a clear and predictable mechanism: the formation of a rigid, chelated (Z)-enolate where the bulky tert-butyl group provides unambiguous steric shielding. This leads to exceptional levels of diastereoselectivity in a wide range of crucial synthetic transformations. The operational simplicity of the protocols and the versatility of the cleavage methods further cement its status as a cornerstone of modern asymmetric synthesis.[1][2]

References

-

Clayton, M., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. Available at: [Link][11]

-

Gage, J. R., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development. Available at: [Link][12]

-

Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Available at: [Link][5]

-

Syam, K., & Sastry, G. N. (2010). Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions. The Journal of Organic Chemistry. Available at: [Link][15]

-

Gage, J. R., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Figshare. Available at: [Link][13]

-

Syam, K., & Sastry, G. N. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society. Available at: [Link][19]

-

Ghosh, A. K., & Fidanze, S. (2000). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters. Available at: [Link][20]

-

Kim, H., & Krische, M. J. (2008). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. NIH Public Access. Available at: [Link][8]

-

Collum, D. B., et al. (2020). Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. NIH Public Access. Available at: [Link][6]

-

Syam, K., & Sastry, G. N. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. ResearchGate. Available at: [Link][16]

-

Anonymous. Evans enolate alkylation-hydrolysis. Document. Available at: [Link][4]

-

Syam, K., & Sastry, G. N. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society. Available at: [Link][17]

-

Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College. Available at: [Link][7]

-

Wikipedia. Chiral auxiliary. Wikipedia. Available at: [Link][1]

-

Organic Chemistry Explained (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available at: [Link][14]

-

Lee, S., et al. (2017). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. NIH Public Access. Available at: [Link][21]

-

van der Felt, S., et al. (2018). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. ACS Catalysis. Available at: [Link][22]

-

Anonymous. Highly diastereoselective aldol additions to five-ring N,O-acetals. ElectronicsAndBooks. Available at: [Link][23]

-

Myers, A. G. Asymmetric Alkylation of Enolates. Chem 115. Available at: [Link][24]

-

Zakarian, A., et al. (2020). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. NIH Public Access. Available at: [Link][25]

-

Prashad, M., et al. (1998). A Convenient and Practical Method for N-Acylation of 2-Oxazolidinone Chiral Auxiliaries with Acids. Tetrahedron Letters. Available at: [Link][26]

-

ResearchGate. Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. ResearchGate. Available at: [Link][27]

-

ResearchGate. Diastereoselective alkylation and methods for chiral auxiliary removal.... ResearchGate. Available at: [Link][28]

-

Inglesby, P. A., & Evans, P. A. (2013). Diastereoselective, Catalytic Access to Cross-Aldol Products Directly from Esters and Lactones. NIH Public Access. Available at: [Link][29]

-

Urpí, F., et al. (2021). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. ADDI. Available at: [Link][30]

-

ResearchGate. Asymmetric double aldol reaction of chiral acetyloxazolidinone. ResearchGate. Available at: [Link][31]

-

ResearchGate. Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. ResearchGate. Available at: [Link][32]

-

Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications. Available at: [Link][9]

-

Anonymous. Use of oxazolidinone-based chiral auxiliary in the asymmetric synthesis of SCH 351448. Wiley Online Library. Available at: [Link][2]

-

Curran, D. P., et al. (2003). Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Organic Letters. Available at: [Link][33]

-

Socha, A. M., et al. (2013). Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and Chiral HPLC. Chirality. Available at: [Link][18]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 4. uwindsor.ca [uwindsor.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.williams.edu [chemistry.williams.edu]

- 8. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. UQ eSpace [espace.library.uq.edu.au]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - Organic Process Research & Development - Figshare [acs.figshare.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. kbfi.ee [kbfi.ee]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 22. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. electronicsandbooks.com [electronicsandbooks.com]

- 24. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 25. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 26. scribd.com [scribd.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Diastereoselective, Catalytic Access to Cross‐Aldol Products Directly from Esters and Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 30. addi.ehu.es [addi.ehu.es]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

An In-Depth Technical Guide to the Physical Properties of (R)-(+)-4-tert-Butyl-2-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-4-tert-Butyl-2-oxazolidinone is a crucial chiral auxiliary in modern organic synthesis. Its rigid structure, dictated by the bulky tert-butyl group, provides a highly predictable and effective stereochemical directing effect in a variety of asymmetric transformations. This guide offers a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and its application in asymmetric synthesis, providing a valuable resource for researchers in drug discovery and development. The strategic use of this auxiliary allows for the construction of complex chiral molecules with a high degree of stereocontrol, an essential aspect in the synthesis of pharmacologically active compounds.

Core Physical and Chemical Properties

A thorough understanding of the physical properties of this compound is fundamental to its effective use in the laboratory. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO₂ | [1][2] |

| Molecular Weight | 143.18 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 119-122 °C | [2] |

| Boiling Point | 289.1 °C | |

| Density | 1.033 g/cm³ | |

| Optical Rotation | [α]²³/D +17° (c=6 in ethanol) | [2] |

| CAS Number | 142618-93-7 | [1][2] |

Solubility Profile

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Hazard Pictogram:

-

GHS07: Exclamation mark[4]

Hazard Statements:

-

H302: Harmful if swallowed[4]

-

H315: Causes skin irritation[4]

-

H319: Causes serious eye irritation[4]

-

H335: May cause respiratory irritation[4]

Experimental Protocols for Property Determination

The following sections provide detailed, step-by-step methodologies for the determination of key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range close to the literature value suggests a high-purity sample.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid melts are recorded as the melting range.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for determining the melting point of a solid compound.

Optical Rotation Measurement

Optical rotation is a definitive measure of the enantiomeric purity of a chiral compound.

Methodology:

-

Solution Preparation: A precise mass of this compound is dissolved in a known volume of a suitable solvent (e.g., ethanol) to a specific concentration (e.g., c=6).

-

Instrumentation: The solution is transferred to a polarimeter cell of a known path length.

-

Measurement: The polarimeter is zeroed with the pure solvent, and then the angle of rotation of the sample solution is measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Diagram of Optical Rotation Measurement Workflow:

Caption: Workflow for measuring the optical rotation of a chiral compound.

Application in Asymmetric Synthesis: A Prototypical Workflow

This compound is a cornerstone of the Evans' chiral auxiliary-based methodology for asymmetric synthesis. The following represents a typical workflow for a diastereoselective alkylation.

Step 1: N-Acylation of the Chiral Auxiliary

The first step involves the attachment of an acyl group to the nitrogen of the oxazolidinone.

Methodology:

-

Reaction Setup: To a solution of this compound in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to -78 °C.

-

Deprotonation: A strong base, such as n-butyllithium, is added dropwise to deprotonate the nitrogen.

-

Acylation: The desired acyl chloride is then added to the reaction mixture.

-

Workup: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride), and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield the N-acyl oxazolidinone.

Step 2: Diastereoselective Alkylation

The N-acylated auxiliary is then used to direct the stereoselective alkylation.

Methodology:

-

Enolate Formation: The N-acyl oxazolidinone is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere. A strong base, such as lithium diisopropylamide (LDA), is added to form the corresponding Z-enolate.

-

Alkylation: The alkylating agent (e.g., an alkyl halide) is added to the enolate solution. The bulky tert-butyl group on the chiral auxiliary effectively blocks one face of the enolate, forcing the alkylating agent to approach from the opposite, less hindered face, thus ensuring high diastereoselectivity.

-

Workup: The reaction is quenched, and the product is extracted, dried, and purified by chromatography.

Step 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the desired enantiomerically enriched product. The auxiliary can often be recovered and reused.

Methodology (for cleavage to a carboxylic acid):

-

Reaction Setup: The alkylated product is dissolved in a mixture of THF and water.

-

Hydrolysis: The solution is cooled to 0 °C, and lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added.

-

Workup: The reaction is quenched, and the chiral auxiliary can be recovered by extraction. The aqueous layer is then acidified, and the desired chiral carboxylic acid is extracted with an organic solvent.

Diagram of Asymmetric Alkylation Workflow:

Caption: A three-step workflow for asymmetric alkylation using a chiral oxazolidinone auxiliary.

Conclusion

This compound is an indispensable tool in the field of asymmetric synthesis. Its well-defined physical properties and the stereochemical predictability it imparts make it a reliable and versatile chiral auxiliary. The protocols outlined in this guide provide a framework for the characterization and effective utilization of this compound, empowering researchers to construct complex, enantiomerically pure molecules with confidence. A thorough understanding of the principles behind its application, from property determination to multi-step synthetic sequences, is key to leveraging its full potential in the development of novel therapeutics and other advanced materials.

References

Sources

(R)-(+)-4-tert-Butyl-2-oxazolidinone spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-(+)-4-tert-Butyl-2-oxazolidinone

Authored by a Senior Application Scientist

Introduction

This compound is a cornerstone chiral auxiliary in modern asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds.[][] Its efficacy stems from the sterically demanding tert-butyl group, which effectively shields one face of the enolate derived from its N-acylated form, directing incoming electrophiles to the opposite face with high diastereoselectivity. Given its critical role, unambiguous confirmation of its structure and stereochemical integrity is paramount for any researcher in synthetic chemistry or drug development.

This technical guide provides a comprehensive overview of the essential spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. The focus extends beyond mere data presentation to offer insights into the causal relationships between the molecular structure and the resulting spectral features, empowering researchers to confidently validate their materials.

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectroscopic data lies in understanding the molecule's structure. The oxazolidinone ring contains several distinct proton and carbon environments, and the bulky tert-butyl group imposes significant steric and electronic effects that are readily observed in the spectra.

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

The spectroscopic characterization of this compound is straightforward when a systematic and multi-technique approach is employed. ¹H and ¹³C NMR confirm the precise atomic connectivity and carbon framework, IR spectroscopy provides rapid verification of essential functional groups, and mass spectrometry validates the molecular weight and substructural components like the tert-butyl group. Together, these techniques provide a self-validating system of analysis, ensuring that researchers can proceed with confidence in the identity and integrity of this vital chiral auxiliary.

References

- Vertex AI Search. (n.d.).

-

Grib, I., et al. (2016). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. ResearchGate. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

- SDBS. (n.d.). ¹³C NMR Spectrum of 4-tert-Butylcyclohexanone. Spectral Database for Organic Compounds. Retrieved January 5, 2026.

-

Carda, M., et al. (2001). Synthesis of chiral oxazolidin-2-ones from N-alkoxycarbonyl amino epoxides: A computational study. Tetrahedron: Asymmetry, 12(10), 1497-1505. Available at: [Link]

-

Al-Qaisi, J. A., et al. (2024). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. MDPI. Available at: [Link]

-

Cenmed Enterprises. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

- University of Colorado Boulder. (n.d.). Infrared Spectroscopy Handout. Retrieved January 5, 2026.

-

Scribd. (n.d.). Typical Infrared Absorption Frequencies. Retrieved January 5, 2026, from [Link]

-

Steel, P. J., & Sumby, C. J. (2022). Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. MDPI. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 5, 2026, from [Link]

-

UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 5, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Oxazolidinone - ¹³C NMR. Retrieved January 5, 2026, from [Link]

Sources

An In-Depth Technical Guide to (R)-(+)-4-tert-Butyl-2-oxazolidinone (CAS 142618-93-7): Principles and Applications in Asymmetric Synthesis

This guide provides an in-depth exploration of (R)-(+)-4-tert-Butyl-2-oxazolidinone, a cornerstone chiral auxiliary in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to elucidate the underlying principles that make this reagent a powerful tool for stereochemical control. We will examine its properties, the mechanistic basis of its function, and provide field-proven protocols for its application and subsequent removal.

Introduction: The Power of Steric Direction

This compound is a prominent member of the Evans' oxazolidinone family of chiral auxiliaries.[1][2] These auxiliaries are temporarily integrated into a synthetic route to control the stereochemical outcome of subsequent reactions, a critical strategy for producing enantiomerically pure molecules.[1][2] The defining feature of this particular auxiliary is the bulky tert-butyl group at the C4 position. This group imparts a profound steric bias, effectively shielding one face of a derived enolate and directing the approach of electrophiles to the opposite face. This predictable and high-fidelity stereochemical control has made it an invaluable tool in the synthesis of complex chiral molecules, from academic research to the industrial production of pharmaceutical intermediates.[][4]

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of any successful and safe laboratory operation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 142618-93-7 | [5] |

| Molecular Formula | C₇H₁₃NO₂ | [5][6] |

| Molecular Weight | 143.18 g/mol | [5][6] |

| Melting Point | 119-122 °C | [5] |

| Optical Activity | [α]₂₃/D +17°, c = 6 in ethanol | [5] |

| Appearance | White crystalline solid | [7] |

Table 2: GHS Hazard Information

| Category | Code | Description | Reference(s) |

| Pictogram | GHS07 | Exclamation Mark | [6][8] |

| Signal Word | Warning | [6][8] | |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [8] |

| Skin Irritation | H315 | Causes skin irritation | [8] |

| Eye Irritation | H319 | Causes serious eye irritation | [8] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | [8] |

Handling and Storage: this compound is classified as a combustible solid and should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][8] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling to prevent skin, eye, and respiratory irritation.[8][9]

The Principle of Asymmetric Induction: A Mechanistic View

The efficacy of this auxiliary is not magic; it is a predictable consequence of conformational rigidity and steric hindrance. The process begins with the acylation of the nitrogen atom, which is then used to generate a planar enolate. The true control element is the tert-butyl group, which dictates the conformation of the acylated auxiliary and shields one face of the resulting enolate.

Causality of Stereocontrol:

-

N-Acylation: The auxiliary is first acylated to attach the substrate of interest.

-

Enolate Formation: Deprotonation with a suitable base (e.g., LDA, NaHMDS, or Bu₂BOTf for aldol reactions) generates a rigid enolate structure.

-

Steric Shielding: The large tert-butyl group at the C4 position prevents the acyl side chain from rotating freely. It preferentially occupies a pseudo-equatorial position, forcing the enolate to adopt a conformation where the tert-butyl group effectively blocks the top (si) face.

-

Directed Electrophilic Attack: Consequently, an incoming electrophile (E⁺) can only approach from the less hindered bottom (re) face, leading to the formation of a new stereocenter with a predictable configuration.

Key Synthetic Applications & Field-Proven Protocols

The true measure of an auxiliary is its performance in the laboratory. The protocols below are designed to be self-validating, often concluding with a crystallization step that not only purifies the product but also enhances its diastereomeric purity.

A. Asymmetric Alkylation

This is one of the most fundamental applications, allowing for the stereoselective formation of C-C bonds adjacent to a carbonyl group.

Experimental Protocol: Synthesis of an Enantiomerically Enriched Carboxylic Acid Derivative

Step 1: N-Acylation of the Auxiliary

-

Dissolve this compound (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried, argon-purged flask.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise via syringe. Stir for 30 minutes.

-

Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise.

-

Allow the reaction to warm slowly to 0 °C and stir for 1 hour.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the N-acyl oxazolidinone by flash column chromatography (silica gel).

Step 2: Diastereoselective Alkylation

-

Dissolve the purified N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere and cool to -78 °C.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1.0 M in THF) dropwise. Stir for 45 minutes to ensure complete enolate formation.

-

Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.

-

Stir at -78 °C for 2-4 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

-

Perform a standard aqueous workup as described in Step 1.

-

The diastereomeric product can often be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes), which serves to significantly increase the diastereomeric excess.

B. Asymmetric Aldol Reaction

Evans' auxiliaries provide exceptional control in aldol reactions, particularly when using boron enolates to enforce a specific enolate geometry and transition state.

Experimental Protocol: Diastereoselective Syn-Aldol Reaction

-

In a flame-dried, argon-purged flask, dissolve the N-acyl oxazolidinone (e.g., N-propionyl, 1.0 eq) in anhydrous CH₂Cl₂ (0.1 M).

-

Cool the solution to 0 °C.

-

Add di-n-butylboron triflate (Bu₂BOTf, 1.1 eq, 1.0 M in CH₂Cl₂) dropwise, followed by the dropwise addition of a tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.2 eq).

-

Stir the mixture at 0 °C for 1 hour to ensure the formation of the Z-boron enolate.

-

Cool the reaction to -78 °C.

-

Add the aldehyde (1.2 eq), either neat or as a solution in CH₂Cl₂, dropwise.

-

Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

-

Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide (carefully, exothermic). Stir vigorously for 1 hour to break down the boron complexes.

-

Perform a standard aqueous workup and purify the aldol adduct by flash chromatography or crystallization. The resulting product will predominantly be the syn-aldol adduct.

Cleavage and Recovery of the Auxiliary

A key advantage of this methodology is that the valuable chiral auxiliary can be efficiently cleaved and recovered for reuse. The choice of cleavage reagent dictates the functional group of the final chiral product.[10]

Table 3: Common Methods for Auxiliary Cleavage

| Reagent(s) | Resulting Product | Reference(s) |

| LiOH, H₂O₂ in THF/H₂O | Chiral Carboxylic Acid | [10] |

| LiBH₄ in THF or Et₂O | Chiral Primary Alcohol | [10] |

| LiAlH₄ in THF or Et₂O | Chiral Primary Alcohol | [10] |

| NaOMe in MeOH | Chiral Methyl Ester | [10] |

| DIBAL-H (controlled) | Chiral Aldehyde | [10] |

Protocol: Hydrolytic Cleavage to a Chiral Carboxylic Acid

-

Dissolve the N-acyl oxazolidinone product (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (2.0 eq, e.g., 0.8 M solution).

-

Stir the reaction at 0 °C for 2-4 hours until TLC indicates complete consumption of the starting material.

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M) until a negative test with peroxide indicator strips is obtained.

-

Concentrate the mixture under reduced pressure to remove most of the THF.

-

The aqueous solution now contains the lithium salt of the carboxylic acid and the free auxiliary. The auxiliary can be recovered by extraction with ethyl acetate.

-

Acidify the remaining aqueous layer to pH ~2 with 1N HCl and extract the desired chiral carboxylic acid product with ethyl acetate or dichloromethane.

-

Dry and concentrate the organic layers containing the respective components to recover both the product and the auxiliary.

Conclusion

This compound is a highly reliable and versatile chiral auxiliary. Its robust performance stems from a well-understood mechanism based on sterically-controlled facial selection. The high diastereoselectivities achieved in alkylation and aldol reactions, coupled with straightforward cleavage protocols that allow for auxiliary recovery, solidify its position as a first-choice reagent for the asymmetric synthesis of complex molecules in both academic and industrial settings. Its use enables the efficient and predictable construction of chiral building blocks essential for the advancement of medicine and materials science.

References

-

Zhang, W., et al. (2018). Enantioselective synthesis of 2-oxazolidinones by ruthenium(ii)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. Chemical Science. [Link]

-

Reddy, L. H., et al. (2017). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules. [Link]

-

Cenmed Enterprises. Product Page: this compound. [Link]

-

Steves, J. E., & Stahl, S. S. (2013). Organoselenium-Catalyzed Enantioselective Synthesis of 2-Oxazolidinones from Alkenes. Organic Letters. [Link]

-

Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

-

Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc. [Link]

-

Reddy, L. H., et al. (2017). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]

-

Chem-Impex. Product Page: (S)-4-tert-Butyl-2-oxazolidinone. [Link]

-

Singh, U. P., & Singh, R. K. (2012). Current Updates on Oxazolidinone and Its Significance. ISRN Medicinal Chemistry. [Link]

-

Majumdar, K. C., & Ganai, S. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. [Link]

-

Bajaj, P., et al. (2024). Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)−H Amination. ChemRxiv. [Link]

-

Majumdar, K. C., & Ganai, S. (2014). Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. Tetrahedron. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. (R)-(+)-4-叔丁基-2-噁唑烷酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

Introduction: The Role of Chiral Auxiliaries in Modern Synthesis

An In-Depth Technical Guide to (R)-(+)-4-tert-Butyl-2-oxazolidinone

In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral auxiliaries are powerful tools wielded by synthetic chemists to impose stereocontrol over a reaction, guiding the formation of a desired stereoisomer from a prochiral substrate.[1] Among the pantheon of these molecules, the oxazolidinones, particularly those developed by David A. Evans, stand out for their reliability, high stereoselectivity, and versatility.[2][3]

This guide focuses on a specific, highly effective member of this class: This compound . We will delve into its fundamental properties, the mechanistic basis for its efficacy, and provide a detailed, field-proven protocol for its application in asymmetric alkylation—a cornerstone carbon-carbon bond-forming reaction.[1] This document is intended for researchers, scientists, and drug development professionals who seek both a theoretical understanding and a practical framework for leveraging this auxiliary in their synthetic endeavors.

PART 1: Core Compound Properties and Characteristics

This compound is a white crystalline solid valued for its role as a chiral auxiliary.[4] Its robust tert-butyl group is the primary driver of its high diastereoselectivity in asymmetric reactions, a concept we will explore in detail.

Physicochemical Data

A summary of the key quantitative properties of this compound is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO₂ | [5][6] |

| Molecular Weight | 143.18 g/mol | [5] |

| CAS Number | 142618-93-7 | [5][6] |

| Appearance | White Crystalline Solid/Powder | [4] |

| Melting Point | 119-122 °C | [6] |

| Optical Activity | [α]23/D +17° (c=6 in ethanol) | |

| Density | 1.033 g/cm³ | [6] |

| Purity | Typically ≥98-99% | [5] |

Molecular Structure

The structure of the auxiliary is fundamental to its function. The stereocenter at the C4 position, combined with the bulky tert-butyl substituent, creates a well-defined chiral environment.

Caption: Molecular structure of (R)-4-tert-Butyl-2-oxazolidinone.

PART 2: The Core Application: Asymmetric Alkylation

The primary utility of this compound is in directing stereoselective alkylations.[1][] The process involves three key stages: attachment of a prochiral acyl group to the auxiliary, diastereoselective alkylation of the resulting enolate, and subsequent removal of the auxiliary to yield an enantiomerically enriched product.

Experimental Workflow Overview

The logical flow of the synthesis is critical for reproducibility and understanding. This process transforms a simple carboxylic acid into a valuable, chiral α-substituted analogue.

Caption: General workflow for asymmetric alkylation using the chiral auxiliary.

Mechanism of Stereocontrol: The Causality of Selectivity

The remarkable diastereoselectivity of this reaction is not serendipitous; it is a direct consequence of thermodynamics and sterics.

-

Enolate Formation: Deprotonation of the N-acyl substrate with a hindered base like lithium diisopropylamide (LDA) preferentially forms the (Z)-enolate. This geometry is crucial for the subsequent stereodirection.

-

Chelation and Steric Shielding: The addition of a Lewis acid, such as TiCl₄, results in a rigid, chelated bicyclic intermediate.[8][9] In this conformation, the bulky tert-butyl group at C4 effectively blocks the top face (re-face) of the enolate.

-

Electrophilic Attack: Consequently, the alkylating agent (electrophile) can only approach from the less sterically hindered bottom face (si-face). This controlled trajectory ensures the formation of one diastereomer in high excess.

Caption: Steric shielding by the tert-butyl group directs electrophilic attack.

Detailed Experimental Protocol: Asymmetric Alkylation of an N-Acyl Oxazolidinone

This protocol is a representative example and may require optimization for specific substrates.

Self-Validation: Each step includes criteria for success. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude alkylated product, and enantiomeric excess (e.e.) of the final product can be determined by chiral HPLC or GC after auxiliary removal.

Materials:

-

This compound

-

Acyl chloride (e.g., propanoyl chloride)

-

n-Butyllithium (n-BuLi)

-

Diisopropylamine

-

Titanium(IV) chloride (TiCl₄)

-

Alkyl halide (e.g., benzyl bromide)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium hydroxide (LiOH), Hydrogen peroxide (H₂O₂)

-

Standard workup and purification reagents

Procedure:

Stage 1: N-Acylation

-

Dissolve this compound (1.0 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to -78 °C.

-

Add n-BuLi (1.05 equiv) dropwise and stir for 15 minutes to form the lithium salt.

-

Add the desired acyl chloride (1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify by flash chromatography to yield the N-acyl oxazolidinone.

-

Causality Check: This step covalently attaches the prochiral substrate to the chiral director. The use of n-BuLi ensures complete deprotonation of the oxazolidinone nitrogen for efficient acylation.

-

Stage 2: Diastereoselective Alkylation [8][9][10]

-

Prepare a fresh solution of LDA by adding n-BuLi (1.05 equiv) to diisopropylamine (1.1 equiv) in anhydrous THF at -78 °C and stirring for 30 minutes.

-

Dissolve the N-acyl oxazolidinone (1.0 equiv) from Stage 1 in anhydrous THF and cool to -78 °C.

-

Transfer the LDA solution to the substrate solution via cannula and stir for 30-60 minutes to ensure complete formation of the (Z)-enolate.

-

Optional but recommended for high selectivity: Add TiCl₄ (1.1 equiv) and stir for 30 minutes to form the rigid chelate.

-

Add the alkyl halide (1.2 equiv) and stir at the appropriate temperature (-78 °C to 0 °C) for 2-6 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and perform an extractive workup.

-

Purify by flash chromatography.

-

Causality Check: The use of LDA as a bulky, non-nucleophilic base is critical for the kinetic formation of the desired Z-enolate. The Lewis acid (TiCl₄) enforces the rigid conformation necessary for high facial discrimination, as explained in the mechanism section.[9]

-

Stage 3: Auxiliary Cleavage and Recovery

-

Dissolve the purified, alkylated product (1.0 equiv) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv), followed by aqueous lithium hydroxide (2.0 equiv).

-

Stir vigorously at 0 °C for 2-4 hours.

-

Quench with aqueous sodium sulfite and separate the layers. The aqueous layer contains the lithium salt of the product acid, while the organic layer contains the recovered auxiliary.

-

Acidify the aqueous layer and extract to isolate the final chiral carboxylic acid. The organic layer can be worked up to recover the this compound for reuse.

-

Causality Check: Saponification with LiOH/H₂O₂ is a mild and effective method that cleaves the amide bond without racemizing the newly formed stereocenter. The ability to recover and reuse the auxiliary is a key advantage for process efficiency.[2]

-

PART 3: Safety and Handling

As a professional in a laboratory setting, adherence to safety protocols is paramount. This compound requires careful handling.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also harmful if swallowed (H302).[11]

-

Precautions:

-

Always handle in a well-ventilated area or a chemical fume hood.[11][12]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[11][13]

-

Wash hands thoroughly after handling.[11]

-

Avoid creating dust.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11][14]

-

Conclusion

This compound is more than just a chemical reagent; it is a testament to the power of rational design in synthetic chemistry. Its well-defined structure provides a predictable and highly effective platform for controlling stereochemistry, particularly in the construction of α-chiral centers via enolate alkylation. By understanding the mechanistic principles that govern its function—namely the formation of a sterically-shielded, chelated Z-enolate—researchers can confidently apply it to the synthesis of complex, enantiomerically pure molecules that are vital to the fields of medicine and materials science.

References

-

NIH National Library of Medicine. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.[Link]

-

ACS Publications. Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters.[Link]

-

ADDI. Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters.[Link]

-

NIH National Library of Medicine. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones.[Link]

-

ResearchGate. Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters.[Link]

-

PubMed. Highly enantioselective synthesis of (R)-alpha-alkylserines...[Link]

-

Organic Chemistry Portal. Oxazolidinone synthesis.[Link]

-

NIH National Library of Medicine. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers.[Link]

-

RSC Publishing. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.[Link]

-

ResearchGate. Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis.[Link]

Sources

- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. chemscene.com [chemscene.com]

- 6. echemi.com [echemi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. addi.ehu.es [addi.ehu.es]

- 10. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. chempoint.com [chempoint.com]

- 14. 142618-93-7|(R)-4-(tert-Butyl)oxazolidin-2-one|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Safe Handling of (R)-(+)-4-tert-Butyl-2-oxazolidinone

As a cornerstone chiral auxiliary in modern asymmetric synthesis, (R)-(+)-4-tert-Butyl-2-oxazolidinone is instrumental in the development of enantiomerically pure compounds, particularly within pharmaceutical and agrochemical research.[][2] Its efficacy in directing stereoselective transformations is well-established; however, like any potent chemical reagent, its handling demands a rigorous and informed approach to safety. This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for managing this compound, grounded in the principles of causality, procedural integrity, and authoritative standards.

Hazard Identification and Core Safety Profile

A foundational understanding of a chemical's intrinsic properties is the first step in a robust safety protocol. This compound is a solid compound whose primary risks are associated with direct contact, inhalation of dust, and ingestion.

Physicochemical and Safety Data Summary

The following table summarizes the essential identification and safety data for this compound, providing a quick reference for risk assessment.

| Property | Value | Source(s) |

| CAS Number | 142618-93-7 | [3][4][5] |

| Molecular Formula | C₇H₁₃NO₂ | [4][5] |

| Molecular Weight | 143.18 g/mol | [4][5] |

| Appearance | White crystalline powder/solid | [][2] |

| Melting Point | 119-122 °C | [5] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [3][4] |

| GHS Signal Word | Warning | [3][4] |

GHS Hazard and Precautionary Statements

The Globally Harmonized System (GHS) provides a universal language for chemical hazard communication. Understanding these statements is critical for anticipating and mitigating risks. The compound is classified as a combustible solid.[5][6]

| Code | Statement | Implication in the Lab |

| H302 | Harmful if swallowed | Accidental ingestion can lead to acute toxicity. Strict prohibition of eating, drinking, or smoking in the lab is mandatory.[3][4] |

| H315 | Causes skin irritation | Direct contact with the solid or its dust can cause localized redness, itching, or inflammation.[3][4] |

| H319 | Causes serious eye irritation | The crystalline nature of the compound poses a significant risk to eyes, potentially causing serious damage upon contact.[3][4] |

| H335 | May cause respiratory irritation | Inhalation of airborne dust can irritate the nose, throat, and lungs, leading to coughing and discomfort.[3][4] |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | All handling of the solid must be performed in a manner that prevents dust generation, primarily within a certified chemical fume hood.[7][8] |

| P264 | Wash hands thoroughly after handling | This prevents accidental transfer of the chemical to mucous membranes or ingestion.[3][7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | This mandates the use of a complete Personal Protective Equipment (PPE) ensemble as a non-negotiable standard.[3][7] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | An emergency eyewash station must be immediately accessible. This protocol minimizes damage from eye exposure.[3] |

| P501 | Dispose of contents/container to hazardous waste disposal | The compound and its containers must be treated as hazardous waste and disposed of through official channels, not in general waste streams.[3] |

Engineering Controls & Personal Protective Equipment (PPE): A System of Prevention

The hierarchy of controls prioritizes engineering solutions over personal protection. The combination of both creates a resilient safety system.

Primary Engineering Controls

The single most effective control measure when handling this compound is a properly functioning chemical fume hood . This is not merely a recommendation but a core requirement. The inward airflow contains any dust generated during weighing and transfer operations, preventing it from entering the operator's breathing zone and the general laboratory environment. Ensure the fume hood has been certified within the last year and that the sash is kept at the lowest practical height during manipulations.[3]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Its effectiveness is entirely dependent on its correct selection and use.

-

Eye Protection : Chemical safety goggles that form a seal around the eyes are required. Standard safety glasses with side shields do not offer sufficient protection from fine dust that can become airborne.

-

Hand Protection : Nitrile gloves that satisfy the EN374 standard are the minimum requirement. Always check gloves for pinholes or tears before use. Double-gloving can be considered for extended operations. Contaminated gloves must be disposed of as hazardous waste.[3]

-

Body Protection : A clean, long-sleeved laboratory coat that closes in the front is mandatory to protect against skin contact from spills.[3]

Experimental Protocol: Donning and Doffing PPE

The sequence of donning and doffing is designed to prevent cross-contamination. Rushing this process is a common source of exposure.

Part A: Donning Sequence

-

Hand Hygiene : Wash and dry hands thoroughly.

-

Gown/Lab Coat : Put on the lab coat, ensuring it is fully buttoned.

-

Eye Protection : Put on chemical safety goggles.

-

Gloves : Don the first pair of gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, don the second pair over the first.

Part B: Doffing Sequence (The "Dirty-to-Dirty, Clean-to-Clean" Principle)

-

Outer Gloves (if used) : Remove the outer pair of gloves by peeling them off without touching the outer surface with bare skin. Dispose of them immediately in a hazardous waste receptacle.

-

Gown/Lab Coat : Unbutton the lab coat. Roll it downwards from the shoulders, touching only the inside surface. This contains the contaminated exterior. Dispose of it in the designated receptacle.

-

Inner Gloves : Remove the inner gloves using the same technique as in step 1.

-

Eye Protection : Remove goggles by handling the strap, not the front.

-

Hand Hygiene : Immediately wash hands thoroughly with soap and water.

Caption: PPE Donning and Doffing Workflow.

Standard Operating Procedures for Safe Handling & Storage

Adherence to standardized procedures minimizes variability and risk.

Experimental Protocol: Weighing and Transferring Solid this compound

Objective : To accurately weigh and transfer the solid compound while preventing the generation and release of dust.

Location : All steps must be performed inside a certified chemical fume hood.

Methodology :

-

Preparation : Place a tared weigh boat on an analytical balance inside the fume hood. Ensure all necessary spatulas and glassware are within reach to minimize movement.

-

Extraction : Open the stock bottle. Use a clean, dry spatula to carefully scoop out the required amount of solid. Do not pour the solid directly from the bottle, as this will generate significant dust.

-

Transfer : Gently tap the spatula to transfer the solid into the weigh boat. Avoid dropping the material from a height.

-

Closure : Securely close the stock bottle immediately after extraction.

-

Addition to Reaction : Carefully transfer the weighed solid from the boat into the reaction vessel. If dissolving the solid, add the solvent to the vessel first, then add the solid to the solvent to reduce dust dispersal.

-

Decontamination : Decontaminate the spatula and weigh boat according to laboratory procedures or dispose of the boat as contaminated waste.

Storage Requirements

Proper storage is essential for maintaining chemical integrity and safety.

-

Container : Keep the compound in its original, tightly sealed container.[3]

-

Environment : Store in a cool, dry, and well-ventilated area.[3][9]

-

Incompatibilities : Segregate from strong oxidizing agents, as these can cause potentially hazardous reactions.[3][9]

-

Access : Store in a locked cabinet or a location with restricted access.[3]

Emergency Response Protocols

Preparedness is key to effectively managing unforeseen incidents.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 20 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Skin Contact : Remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

-

Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison control center or physician.[3]

Experimental Protocol: Managing a Small-Scale Laboratory Spill

Objective : To safely contain, neutralize, and clean a spill of less than 10 grams.

Prerequisites : A chemical spill kit containing an inert absorbent material (e.g., sand, vermiculite), waste bags, and appropriate PPE must be readily available.

Methodology :

-

Alert : Alert nearby personnel and restrict access to the affected area.

-

Evacuate (if necessary) : If the spill creates a significant amount of dust outside the fume hood, evacuate the immediate area.

-

PPE : If not already wearing it, don the full required PPE, including respiratory protection if outside a fume hood.

-

Containment : Gently cover the spill with an inert absorbent material. Do not sweep the dry powder, as this will make it airborne.

-

Collection : Carefully scoop the mixture of the compound and absorbent material into a designated hazardous waste container.

-